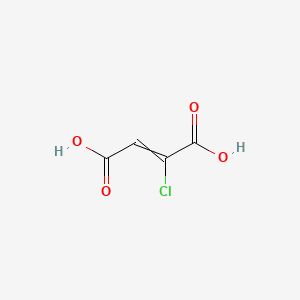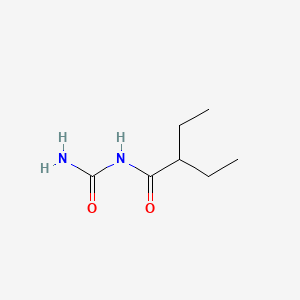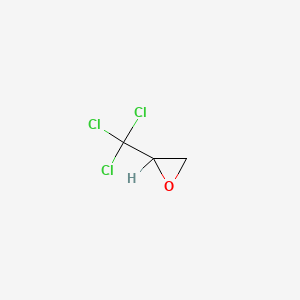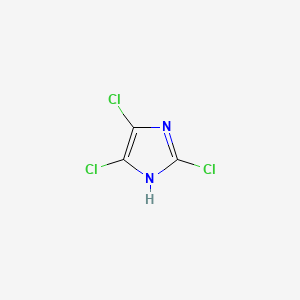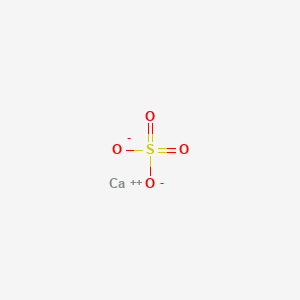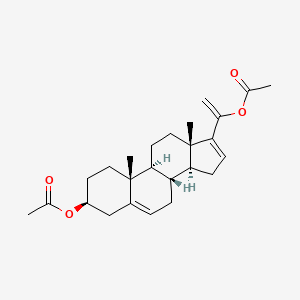
Ferrous gluconate dihydrate
概要
説明
Ferrous gluconate dihydrate, also known as iron(II) gluconate, is a compound commonly used as an iron supplement. It is the iron(II) salt of gluconic acid and is often prescribed to treat iron deficiency anemia. Iron is an essential mineral required for various bodily functions, including the production of hemoglobin and myoglobin, which are crucial for transporting oxygen in the blood and muscles .
準備方法
Synthetic Routes and Reaction Conditions
Ferrous gluconate dihydrate can be synthesized through several methods. One common method involves the reaction of gluconic acid with iron powder. The process typically includes the following steps:
Hydrolysis: Glucose-delta-lactone is hydrolyzed to obtain gluconic acid.
Reaction with Iron: The gluconic acid is then reacted with iron powder to form ferrous gluconate.
Decolorization and Filtration: The product is decolorized, filtered, and concentrated.
Crystallization and Drying: The concentrated solution is crystallized, centrifuged, crushed, dried, granulated, mixed, and packaged
Industrial Production Methods
Industrial production of ferrous gluconate often involves the oxidation-neutralization method, oxidation-exchange method, acidolysis-exchange method, or double salt decomposition method. These methods typically use glucose and calcium gluconate as raw materials .
化学反応の分析
Types of Reactions
Ferrous gluconate dihydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric gluconate.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: This compound can undergo substitution reactions, where the gluconate ion is replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with ferrous gluconate include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as ascorbic acid for reduction reactions.
Acids and Bases: For substitution reactions, various acids and bases can be used to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions include ferric gluconate (from oxidation) and various substituted iron complexes (from substitution reactions) .
科学的研究の応用
Ferrous gluconate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular processes and its impact on iron metabolism.
Medicine: Widely used to treat iron deficiency anemia and studied for its bioavailability and efficacy.
Industry: Used as a food additive to maintain the color of processed foods, such as black olives .
作用機序
Ferrous gluconate dihydrate works by replenishing iron stores in the body. Iron is a crucial component of hemoglobin, myoglobin, and various enzymes. By providing a supplemental source of iron, ferrous gluconate helps in the production of hemoglobin, which is essential for transporting oxygen in the blood. The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores .
類似化合物との比較
Similar Compounds
Ferrous Sulfate: Contains 20% elemental iron by weight and is commonly used as an iron supplement.
Ferrous Fumarate: Contains 33% elemental iron by weight and is another popular iron supplement.
Polysaccharide-Iron Complex: Contains 46% elemental iron by weight and is used for its high iron content .
Uniqueness
Ferrous gluconate dihydrate is unique in its relatively lower elemental iron content (12% by weight) compared to other iron supplements. This lower iron content can result in fewer gastrointestinal side effects, making it a preferred choice for individuals who experience adverse reactions to other iron supplements .
特性
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FeO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-12-7 | |
| Record name | Ferrous gluconate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


